Callophycoic acid F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O3 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,5-dihydro-1-benzoxepine-7-carboxylic acid |
InChI |
InChI=1S/C27H36O3/c1-20(2)8-5-9-21(3)10-6-11-22(4)12-7-13-23-14-15-24-18-25(27(28)29)16-17-26(24)30-19-23/h8,10,12,14,16-18H,5-7,9,11,13,15,19H2,1-4H3,(H,28,29)/b21-10+,22-12+ |
InChI Key |
URXNJUNXUWLMAY-KZVLYIKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)C)C)C |
Origin of Product |
United States |
Origin and Isolation of Callophycoic Acid F
Source Organism Identification: Callophycus serratus (Red Alga)
Callophycoic acid F, along with its structural analogs Callophycoic acids A-H, is a natural product derived from the marine red alga Callophycus serratus. nih.govresearchgate.net This alga belongs to the Solieriaceae family and is recognized as a rich source of unique secondary metabolites, including various isoprenoid and phenolic compounds. nih.gov Investigations into different populations of C. serratus have revealed significant chemical diversity, leading to the discovery of several novel carbon skeletons and compounds with mixed biosynthetic origins. nih.gov
Geographical Collections and Population Studies of Source Organisms
The specific specimens of Callophycus serratus that yielded this compound were collected in Fiji. nih.govresearchgate.net Research has highlighted the chemical variations between different populations of this alga, even within the Fijian archipelago. For instance, one collection of C. serratus from a specific Fijian site was found to produce diterpene-benzoate macrolides (bromophycolides), while another Fijian population produced the callophycoic acids and callophycols. nih.govacs.org This suggests that the production of these distinct metabolites may be influenced by genetic differences between the algal populations or by varying environmental factors at the collection sites. nih.govacs.org
While Callophycus serratus has also been collected from Tongan waters, these studies led to the isolation of other halogenated meroditerpenoids, such as callophycol C and callophycoic acid I, rather than the specific series of Callophycoic acids A-H which includes this compound. researchgate.net
| Collection Location | Compounds Isolated |
| Fiji (Population 1) | Diterpene-benzoate macrolides (e.g., Bromophycolides) |
| Fiji (Population 2) | Callophycoic acids A-H, Callophycols A and B |
| Tonga | Callophycol C, Callophycoic acid I, Iodocallophycols E and F |
Methodologies for Isolation and Purification from Algal Extracts
The purification of this compound from the crude algal extract is a systematic process involving initial fractionation guided by biological activity, followed by precise chromatographic separation.
The initial step in isolating the active compounds from the Callophycus serratus extract was guided by a bioassay. nih.gov Specifically, a toxicity assay measuring the ingestion rates of the invertebrate rotifer Brachionus calyciflorus was employed to direct the fractionation process. nih.gov This bioassay-guided approach ensures that the subsequent separation efforts are focused on the fractions containing biologically active constituents, streamlining the search for novel compounds.
Following the initial bioassay-guided fractionation, a series of chromatographic techniques were utilized to isolate and purify the individual compounds. nih.gov
The process began with liquid-liquid partitioning of the crude extract, which separates compounds based on their differential solubility in immiscible solvents. nih.gov This step provided a preliminary separation of the complex mixture into less complex fractions.
The fractions showing activity in the bioassay were then subjected to further separation using High-Performance Liquid Chromatography (HPLC) . Both normal-phase and reversed-phase HPLC were instrumental in the final purification, ultimately leading to the isolation of the pure Callophycoic acids, including this compound. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms of Callophycoic Acids, Including Callophycoic Acid F
Proposed Role of Callophycoic Acid F as a Biosynthetic Precursor
Research suggests that this compound is a likely biosynthetic precursor to other members of the callophycoic acid family, specifically acids A–E. nih.gov This hypothesis is based on the structural relationships among these compounds, implying a sequential enzymatic modification of a common ancestral molecule. The proposed biosynthetic scheme posits that this compound undergoes further enzymatic reactions to yield the structural diversity observed in other callophycoic acids. nih.gov
Investigation of Vanadium Haloperoxidase-Based Biosynthetic Enzymes
The biosynthesis of halogenated marine natural products, including the callophycoic acids, is often attributed to the action of vanadium-dependent haloperoxidases (V-HPOs). acs.orgucsb.edu These enzymes catalyze the oxidation of halides (like bromide) by hydrogen peroxide, generating a reactive halogenating species. acs.orgucsb.edu In the context of callophycoic acids, it is proposed that a vanadium haloperoxidase initiates the biosynthesis by brominating a terpene precursor. acs.org This initial halogenation is a critical step that sets the stage for the subsequent cyclization reactions. nih.govacs.org The involvement of V-HPOs is supported by the fact that the resulting halogenation patterns in the final products are consistent with the known reactivity of these enzymes. nih.gov
Mechanisms of Carbocyclization (e.g., Bromonium-Promoted π-Cyclization Cascades)
A key feature in the biosynthesis of callophycoic acids is the formation of their cyclic structures, which is thought to occur through bromonium-promoted π-cyclization cascades. acs.orgdigitellinc.com This process is initiated by the electrophilic attack of a bromonium ion (Br+) on a double bond within the acyclic precursor. nih.gov This attack triggers a cascade of cyclization reactions, where the electron-rich π-systems of other double bonds in the molecule sequentially attack the developing carbocationic centers, ultimately leading to the formation of the characteristic polycyclic core of the callophycoic acids. acs.orgdigitellinc.comnih.gov The stereochemistry of the final product is often controlled by the initial enantioselective bromination event. acs.org Synthetic studies have provided support for these proposed mechanisms, demonstrating the feasibility of such cyclization cascades. acs.org
Diversification of Carbon Skeletons and Alternative Modes of Cyclization
The structural diversity within the callophycoic acid family points to a diversification of the carbon skeletons, likely arising from alternative modes of cyclization. nih.govacs.org While the bromonium-promoted cascade is a central theme, variations in how the cyclization is terminated or alternative initial cyclization patterns could lead to the different carbon skeletons observed. nih.gov The discovery of callophycoic acids with four novel carbon skeletons from C. serratus highlights the remarkable biosynthetic plasticity of this organism. nih.govnih.gov This suggests the involvement of either a suite of highly specific enzymes or a few enzymes with broad substrate tolerance and catalytic promiscuity that can channel intermediates into different cyclization pathways. nih.gov
Genetic and Phylogenetic Insights into Secondary Metabolism of Callophycus Species
The study of the genetics and phylogeny of Callophycus species provides valuable context for understanding their secondary metabolism. nih.govfrontiersin.org Differences in the secondary metabolite profiles between different populations and species of Callophycus suggest a genetic basis for this chemical diversity. nih.gov For instance, morphological and genetic differences have been observed to correlate with the production of distinct classes of secondary metabolites. nih.gov Phylogenetic analysis, often using markers like the 18S rRNA and COI genes, helps to delineate species and can be correlated with their chemical profiles. nih.gov This approach can reveal evolutionary relationships that may explain the distribution of specific biosynthetic pathways. frontiersin.org The presence of diverse and complex secondary metabolites in Callophycus underscores the importance of these organisms as a source of novel chemical entities and highlights the intricate interplay between genetics, evolution, and secondary metabolism in marine algae. nih.govd-nb.info
Biological Activities and Molecular Mechanisms of Callophycoic Acids Contextualizing Callophycoic Acid F
Antifungal Activities and Defense Mechanisms
Callophycoic acids are significant components of the chemical defense system of the red macroalga Callophycus serratus. nih.govmdpi.com They contribute to the alga's ability to combat pathogenic threats in its marine environment, particularly from fungi. jchr.orgnih.gov
In vitro studies have demonstrated the antifungal efficacy of callophycoic acids against the marine pathogenic fungus Lindra thalassiae. nih.govpnas.org In these assays, various callophycoic acids were tested for their ability to inhibit fungal growth. Notably, callophycoic acids C and G showed significant inhibitory activity at concentrations near their natural levels in the alga (100–200 μM). nih.govresearchgate.net Callophycoic acid C was identified as the most potent compound from this chemical group evaluated in the study, achieving 100% inhibition of L. thalassiae at its average natural concentration. nih.govresearchgate.net Callophycoic acid H also showed effectiveness, though at concentrations below 300 μM. nih.govresearchgate.net
It is important to note that in the primary studies evaluating this specific antifungal activity, Callophycoic acid F and Callophycoic acid E were not assessed. nih.govresearchgate.netpnas.org
| Compound | Activity against Lindra thalassiae | Natural Concentration Range (µM) |
|---|---|---|
| Callophycoic acid C | Significantly Inhibitory / Most Potent | 100-200 |
| Callophycoic acid G | Significantly Inhibitory | 100-200 |
| Callophycoic acid H | Effective <300 µM | Not specified |
| This compound | Not Evaluated in Study | Not specified |
The chemical defense of Callophycus serratus is believed to be surface-mediated, providing a protective barrier against microbial infection. mdpi.comh1.conih.gov Research using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has provided direct evidence for this mechanism. mdpi.comnih.gov While the studies using this imaging technique focused on the more potent antifungal compounds from the alga, the bromophycolides, the findings illustrate the principle of a surface-localized defense that also involves callophycoic acids. nih.govpnas.org
These analyses revealed that the defensive compounds are not uniformly distributed across the alga's surface. Instead, they are concentrated in distinct patches. mdpi.comnih.gov The concentrations of these metabolites within the surface patches were found to be sufficient to suppress the growth of the fungus Lindra thalassiae. mdpi.comnih.gov This strategic localization suggests that the alga may store these compounds internally and then release or present them at specific, sparsely distributed surface sites to efficiently thwart pathogen attacks. mdpi.comnih.govsemanticscholar.org Together, callophycoic acids and bromophycolides represent one of the largest groups of algal antifungal chemical defenses discovered. nih.govpnas.org
Anticancer Activities and Cellular Mechanisms
In addition to their antifungal properties, callophycoic acids have demonstrated anticancer activity in laboratory screenings. nih.govresearchgate.netnih.gov Secondary metabolites from algae, particularly non-toxic macromolecules like polysaccharides and cytotoxic compounds like brominated terpenoids, are known to exert anticancer effects through various mechanisms. researchgate.netresearchgate.net
Certain algal-derived macromolecules are known to possess anticancer properties by inhibiting tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. researchgate.netresearchgate.net
Another mechanism by which algal compounds can combat cancer is through the stimulation of the host's immune response, enabling it to more effectively target and eliminate cancer cells. researchgate.netresearchgate.net
The induction of apoptosis, or programmed cell death, in cancer cells is a key mechanism for many anticancer agents. researchgate.netresearchgate.net Algal metabolites, including brominated compounds from red algae, have been shown to induce cell toxicity and apoptosis. researchgate.netresearchgate.net
While these three mechanisms are established for various algal metabolites, the specific molecular actions of individual callophycoic acids, including this compound, within these pathways require further detailed investigation. However, broad screening has confirmed the cytotoxic potential of the callophycoic acid family against various human cancer cell lines. nih.gov this compound exhibited growth inhibitory activity across multiple cell lines, with GI₅₀ (50% growth inhibition) concentrations in the micromolar range. nih.gov
| Cancer Cell Line | This compound (GI₅₀ µM) |
|---|---|
| OVCAR-3 (Ovarian) | 19 |
| SF-295 (CNS) | 21 |
| UACC-62 (Melanoma) | 21 |
| NCI-H460 (Lung) | 23 |
| KM20L2 (Colon) | 23 |
| A498 (Renal) | 24 |
| PC-3 (Prostate) | 25 |
| MCF-7 (Breast) | 28 |
| DU-145 (Prostate) | 31 |
Antibacterial Activities and Spectrum of Action
The callophycoic acids, a class of diterpene-benzoic acids isolated from the red alga Callophycus serratus, have demonstrated notable antibacterial properties. figshare.comresearchgate.netobolibrary.org Research into this family of marine natural products has revealed activity against clinically significant drug-resistant bacteria, although the potency and spectrum can vary between different structural analogues. nih.govpsu.edu
Detailed investigations have been carried out on compounds structurally related to this compound. For instance, Iodocallophycoic acid A, another meroditerpene from a Callophycus species, showed moderate antibiotic activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The minimum inhibitory concentration (MIC) for Iodocallophycoic acid A was recorded at 1.4 μg/mL against MRSA and 2.2 μg/mL against VREF. researchgate.netnih.gov Furthermore, Iodocallophycoic acid A was found to work synergistically with conventional antibiotics, potentiating the anti-MRSA activity of oxacillin (B1211168) by eightfold. researchgate.netnih.gov
The antibacterial action of callophycoic acids appears to be targeted, with different regioisomers showing varied efficacy against specific pathogens. nih.gov Callophycoic acids A and B, for example, were effective against Enterococcus faecium but inactive against Staphylococcus aureus. nih.govpsu.edu Conversely, the regioisomers Callophycoic acids C and D were more active against S. aureus than E. faecium. nih.govpsu.edu Similarly, bromophycoic acids, another related group, have shown low micromolar suppression of both MRSA and VREF. nih.govacs.org While this compound is a member of this biologically active class of compounds, specific MIC values for it are not detailed in all comparative studies. nih.govebi.ac.uk
Antibacterial Activity of Callophycoic Acid Analogs
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Iodocallophycoic acid A | MRSA | 1.4 µg/mL | researchgate.netnih.gov |
| Iodocallophycoic acid A | VREF | 2.2 µg/mL | researchgate.netnih.gov |
| Callophycoic acid A & B | Enterococcus faecium | Active | nih.govpsu.edu |
| Callophycoic acid A & B | Staphylococcus aureus | Inactive | nih.govpsu.edu |
| Callophycoic acid C & D | Staphylococcus aureus | Active | nih.govpsu.edu |
| Callophycoic acid C & D | Enterococcus faecium | Inactive | nih.govpsu.edu |
Antimalarial Activities
The callophycoic acid family, including this compound, has been identified as possessing antimalarial properties. figshare.comresearchgate.netebi.ac.uk These compounds, isolated from the red alga Callophycus serratus, are among the many structurally complex and bioactive natural products derived from marine algae of the order Gigartinales that show promising activity against the human malaria parasite Plasmodium falciparum. nih.gov
Studies have quantified the antimalarial efficacy of several members of this class. However, the activity is considered modest compared to other related marine macrolides. nih.govacs.org For instance, it has been noted that non-macrocyclic callophycoic acids are generally less active against P. falciparum than related macrocyclic compounds like the bromophycolides, suggesting that the macrolide motif may be important for potent antimalarial action. google.com
Quantitative data from antimalarial assays show a range of potencies for different callophycoic acids. rsc.org While this compound is recognized as having an antimalarial role, its specific inhibitory concentration was not reported in a comparative analysis that provided values for its analogues. ebi.ac.ukrsc.org
Antimalarial Activity of Callophycoic Acids against P. falciparum
| Compound | Activity (IC₅₀) | Reference |
|---|---|---|
| Callophycoic acid A | 41.0 µM | rsc.org |
| Callophycoic acid B | 51.5 µM | rsc.org |
| Callophycoic acid C | 58.6 µM | rsc.org |
| Callophycoic acid D | 76.1 µM | rsc.org |
| Callophycoic acid E | 96.2 µM | rsc.org |
| This compound | Data not available in source | rsc.org |
Computational Screening for Pharmacological Potential of Marine Natural Products
Computational methodologies have become indispensable tools in the exploration of marine natural products (MNPs), serving to accelerate the discovery of new therapeutic leads, understand mechanisms of action, and optimize promising compounds. mdpi.com These in silico approaches are critical for efficiently navigating the vast chemical diversity of the marine environment. mdpi.comacs.org
The computational drug discovery pipeline for MNPs typically involves two primary strategies: ligand-based (LB) and structure-based (SB) methods. mdpi.com
Ligand-Based (LB) Approaches: These methods rely on the information from known active molecules. They include the development of Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, and chemical similarity searching. mdpi.com A key initial step often involves filtering large databases of MNPs to identify "drug-like" molecules that adhere to criteria such as Lipinski's rule of five, which helps predict oral bioavailability. frontiersin.org Computational prediction of ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties is another crucial LB technique. mdpi.com
Structure-Based (SB) Approaches: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SB methods can be employed. mdpi.com Molecular docking is a widely used technique to predict the binding orientation and affinity of an MNP within the active site of a target protein. frontiersin.orgresearchgate.net This is often followed by molecular dynamics (MD) simulations, which provide a more dynamic picture of the protein-ligand interactions and the stability of the complex over time. researchgate.net
These computational tools have been successfully applied in large-scale virtual screening campaigns to identify potential MNP inhibitors for various disease targets, including viral proteins and bacterial enzymes. frontiersin.orgresearchgate.net Advanced techniques, including machine learning, are also being integrated to predict the bioactivity of natural products directly from their biosynthetic gene clusters. pharmaceutical-journal.com While these powerful methods are broadly applied to the field of marine natural products, specific computational studies focusing exclusively on this compound are not widely reported in the current literature.
Structure Activity Relationship Sar Investigations of Callophycoic Acids
Identification of Structural Features Correlating with Biological Effects
The biological activity of callophycoic acids is intricately linked to specific structural features. The presence and nature of halogen atoms, the arrangement of the diterpene core, and the carboxylic acid group on the benzoic acid ring are all crucial determinants of their potency.
The carboxylic acid on the phenol (B47542) ring has been identified as a critical feature for the antibacterial activity of these compounds. nih.govuqac.ca For instance, the lack of bioactivity in callophycols A and B, which possess a phenol group but lack the carboxylic acid, suggests the essential role of this functional group in inhibiting bacterial growth. nih.govuqac.ca This observation is further supported by the bioactivity of callophycoic acids G and H, which both contain a hydroxybenzoic acid moiety. nih.gov
Halogenation also plays a significant role in the biological profile of these molecules. While the complete absence of bromine atoms in callophycolide A results in a significant decrease in antimalarial activity compared to its brominated analog, bromophycolide A, it still retains moderate activity. nih.gov This indicates that while bromine can enhance activity, it is not an absolute requirement. nih.gov In some cases, the presence of iodine has been shown to confer moderate antibiotic activity. nih.govuqac.ca
Comparative Studies of Callophycoic Acid Analogues (A-H, I, J) and Structural Modifications
Comparative studies of the various callophycoic acid analogues have provided valuable insights into their SAR. Although generally less bioactive than the diterpene-benzoate macrolides also isolated from Callophycus serratus, the callophycoic acids exhibit a range of activities that vary between analogues. nih.govacs.org
Callophycoic acid C has been noted for having the most significant growth inhibitory effects against a panel of 11 cancer cell lines. researchgate.net In contrast, callophycoic acids C-E showed no activity against certain human pathogens, unlike the moderately active iodocallophycoic acid A. nih.govuqac.ca
The structural differences between callophycoic acids A and B, which are isomers, highlight the importance of the double bond position within the diterpene structure. nih.gov In callophycoic acid A, the double bond is at Δ21,22, whereas in callophycoic acid B, it is isomerized to Δ20,21. nih.gov This subtle change likely alters the molecule's conformation and, consequently, its biological activity.
Furthermore, the discovery of four novel carbon skeletons among callophycoic acids A-H and callophycols A and B underscores the structural diversity within this family of compounds. nih.govvulcanchem.com This diversity provides a rich platform for further SAR studies. For example, callophycoic acid F is considered a probable precursor to callophycoic acids A-E, while callophycoic acids G and H are thought to be formed through an alternative cyclization pathway. nih.gov
The synthesis of structural analogues is a key strategy for probing the SAR of these compounds. The development of a total synthesis for callophycoic acid H, for instance, would not only confirm its structure but also open avenues for creating novel analogues for more detailed biological testing. vulcanchem.com Similarly, synthetic studies toward the tricyclic core of callophycoic acid A are underway, which will facilitate the generation of new derivatives for SAR investigations. acs.orgcdsympo.com
Ecological Significance and Chemical Ecology of Halogenated Callophycus Metabolites
Role in Marine Ecosystem Functioning and Chemical Communication
The production of halogenated metabolites by Callophycus serratus is not uniform; the species exhibits at least two distinct chemotypes. One chemotype is characterized by the production of bromophycolides, while the other produces callophycoic acids and callophycols. pnas.orgpnas.org This chemical diversity within a single species suggests a nuanced strategy for mediating interactions with the surrounding environment. These secondary metabolites are integral to the alga's defense mechanisms, influencing its susceptibility to pathogens and herbivores. pnas.orgnih.gov
Chemical cues are fundamental to communication in marine ecosystems, mediating a wide array of interactions from mate recognition to defense. nih.govnih.gov The surface of an organism is a critical interface for these chemical signals. nih.govnih.gov For Callophycus serratus, the presence of compounds like callophycoic acids on its surfaces can deter the settlement of fouling organisms and inhibit pathogenic microbes, thereby shaping the local microbial community and influencing the broader ecosystem dynamics. nih.govmdpi.com
Interactions with Pathogenic Microbes and Herbivores
A significant body of research highlights the role of callophycoic acids and bromophycolides as potent antifungal agents. pnas.orgnih.gov These compounds have been shown to inhibit the growth of the marine fungal pathogen Lindra thalassiae, which is known to infect a variety of marine plants. pnas.orgnih.govjchr.org While both classes of compounds demonstrate antifungal properties, some studies suggest that bromophycolides are generally more potent. pnas.orgpnas.org However, specific callophycoic acids, such as C and G, have shown significant inhibitory activity at their naturally occurring concentrations. pnas.orgnih.gov
Interestingly, while effective against fungal pathogens, these compounds show little to no activity against the marine pathogenic bacterium Pseudoalteromonas bacteriolytica. pnas.org This specificity suggests a targeted defensive strategy. The chemical defenses of Callophycus serratus also appear to deter grazing by local herbivores, contributing to its persistence in the reef environment. nih.govmdpi.com
It is important to note that while Callophycoic acid F is part of this defensive arsenal, specific antifungal activity data for this particular compound against Lindra thalassiae was not available in the reviewed literature. pnas.orgresearchgate.net However, related compounds like Bromophycoic acid F have demonstrated moderate antibiotic activities against human pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov
Spatial Distribution of Chemical Defenses within Algal Tissues (e.g., surface vs. internal)
The effectiveness of a chemical defense is not only dependent on its potency but also on its location. pnas.org Advanced analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have provided unprecedented insights into the spatial distribution of these defensive compounds on the surface of Callophycus serratus. nih.govmdpi.com
Studies using DESI-MS have revealed that bromophycolides are not uniformly distributed across the alga's surface but are concentrated in distinct patches. nih.govmdpi.com These patches are believed to be sites of potential or actual microbial attack, suggesting a targeted deployment of chemical defenses. pnas.org The concentration of bromophycolides in these patches is sufficient to inhibit fungal growth. nih.govmdpi.com While these imaging studies have primarily focused on the more potent bromophycolides, it is understood that both bromophycolides and callophycoic acids are present within the internal tissues of the alga. nih.govnih.govmdpi.com This internal reservoir allows for the release of these compounds to the surface when needed. mdpi.com The localization of these defenses on the exterior provides a rapid and efficient first line of defense against surface-based threats. pnas.orgnih.gov
Broader Implications for Marine Biodiversity and Ecosystem Dynamics
The chemical defenses of Callophycus serratus, including the production of callophycoic acids, have far-reaching implications for marine biodiversity and the functioning of coral reef ecosystems. nih.govresearchgate.net By deterring pathogens and herbivores, these compounds contribute to the alga's competitive success, allowing it to thrive in space-limited environments. acs.org The success of chemically defended organisms like C. serratus influences the structure of the entire community, from the microbial level to larger herbivores. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for isolating Callophycoic Acid F from natural sources?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and HPLC for purification. Key steps include monitoring fractions via TLC and verifying purity using NMR and mass spectrometry .
- Experimental Design Tip: Optimize solvent polarity gradients during column chromatography to enhance separation efficiency. Include controls (e.g., spiked samples) to validate recovery rates .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1D/2D NMR (e.g., , , COSY, HSQC, HMBC) to assign stereochemistry and connectivity.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration determination .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer: Standard assays include:
- Antioxidant activity : DPPH radical scavenging assay, FRAP.
- Antimicrobial activity : Broth microdilution for MIC/MBC determination.
- Cytotoxicity : MTT or SRB assays against cancer cell lines.
Advanced Research Questions
Q. How can researchers address contradictory data in the reported bioactivity of this compound across studies?
- Methodological Answer: Investigate potential sources of variability:
- Sample purity : Re-analyze compounds using HPLC-PDA/ELSD to rule out impurities.
- Assay conditions : Compare buffer pH, incubation times, and solvent systems (e.g., DMSO concentration effects).
- Biological models : Test across genetically diverse cell lines or standardized microbial strains (e.g., ATCC).
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer: Focus on:
- Retrosynthetic analysis : Prioritize convergent synthesis to simplify complex stereocenters.
- Catalytic asymmetric reactions : Use chiral catalysts (e.g., organocatalysts) for enantioselective C–C bond formation.
- Protecting group strategy : Minimize labile groups (e.g., tert-butyldimethylsilyl) to streamline deprotection steps.
- Validation: Confirm synthetic intermediates via -NMR coupling constants and NOE experiments to ensure stereochemical fidelity .
Q. How do researchers design experiments to probe the mechanism of action of this compound in cellular pathways?
- Methodological Answer: Combine omics and molecular biology tools:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Kinase profiling : Use immobilized kinase arrays to identify binding targets.
Q. What analytical methods are critical for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- Methodological Answer: Validate quantification protocols using:
- LC-MS/MS : Multiple reaction monitoring (MRM) for specificity in biological samples.
- Standard addition method : Correct for matrix effects in plant extracts.
- QTOF-MS : For untargeted metabolomics to detect degradation products.
Methodological Frameworks
Q. How should researchers prioritize follow-up experiments when initial bioactivity results are inconclusive?
- Decision Framework:
Dose-response validation : Test across a broader concentration range (e.g., 0.1–100 µM).
Counter-screening : Assess activity against related targets to rule out off-target effects.
Orthogonal assays : Use fluorescence-based assays if absorbance methods show interference.
- Documentation: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .
Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer:
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC/IC.
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Bootstrap resampling : Quantify uncertainty in potency estimates for low-n datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
